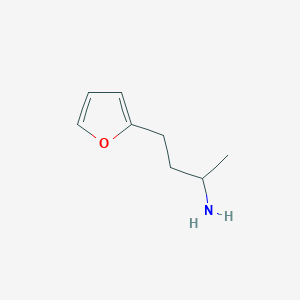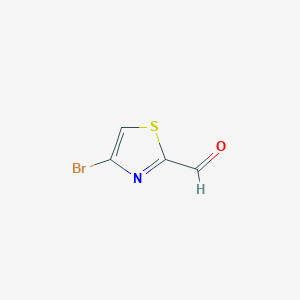![molecular formula C10H13BrN2O B1272555 1-[(4-BROM-1H-PYRROL-2-YL)CARBONYL]PIPERIDIN CAS No. 900019-45-6](/img/structure/B1272555.png)
1-[(4-BROM-1H-PYRROL-2-YL)CARBONYL]PIPERIDIN
Übersicht
Beschreibung
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is an organic compound that features a brominated pyrrole ring attached to a piperidine moiety via a methanone linkage
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile to yield 4-bromopyrrole.
Formation of Methanone Linkage: The 4-bromopyrrole is then reacted with piperidine in the presence of a base such as triethylamine or potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the desired (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the methanone linkage, converting it to a methanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like DMF or DMSO, and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Methanol derivatives of the original compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The brominated pyrrole ring and piperidine moiety contribute to its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-Fluoro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with a fluorine atom instead of bromine.
(4-Iodo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with an iodine atom instead of bromine.
Comparison:
Reactivity: The bromine atom in (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone provides a balance between reactivity and stability, making it suitable for various chemical transformations. In contrast, the chlorine, fluorine, and iodine analogs may exhibit different reactivity profiles due to the varying electronegativity and size of the halogen atoms.
Applications: While all these compounds can be used as intermediates in organic synthesis, the specific halogen present can influence their biological activity and suitability for particular applications. For example, the brominated compound may have distinct pharmacological properties compared to its chlorinated or fluorinated counterparts.
Eigenschaften
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNXEGULSVUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377581 | |
| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900019-45-6 | |
| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID](/img/structure/B1272492.png)
![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1272494.png)

![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)




